Veralipride

Descripción general

Descripción

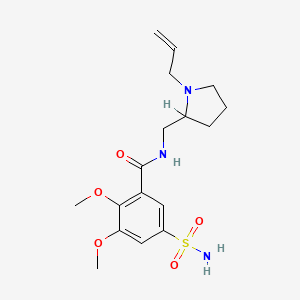

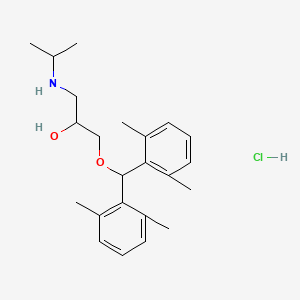

Veralipride, also known by the trade names Agreal and Agradil, is a typical antipsychotic of the benzamide class . It is used for the treatment of vasomotor symptoms associated with menopause . It works as a D2 receptor antagonist and induces prolactin secretion without any estrogenic or progestagenic effects .

Synthesis Analysis

This compound synthesis involves hydroxylated benzaldehydes as the starting materials and (CD3)2SO4 as the labelling substance . A known synthesis was followed for this compound-d3 . This synthesis was extensively modified in the final steps for this compound-d6 by introducing an ester exchange reaction which increased the overall yield .Molecular Structure Analysis

The molecular formula of this compound is C17H25N3O5S . Its average mass is 383.462 Da and its monoisotopic mass is 383.151489 Da .Chemical Reactions Analysis

Two sensitive and selective chromatographic methods were developed and validated for the determination of this compound in the presence of its degradation products . Forced degradation studies were performed, using HCl, NaOH, and 3% H2O2 .Physical And Chemical Properties Analysis

This compound is a small molecule with a chemical formula of C17H25N3O5S . Its average weight is 383.46 and its monoisotopic weight is 383.151492091 .Aplicaciones Científicas De Investigación

Investigación de Farmacocinética

Veralipride se ha utilizado en la investigación de farmacocinética para estudiar la absorción de fármacos . En un estudio, se administraron dosis iguales de this compound a 12 voluntarios sanos mediante tres administraciones diferentes: infusión intravenosa, solución oral y cápsula oral . Después de la ingesta de la solución, pero no después de la infusión o las cápsulas, se observaron dos concentraciones plasmáticas máximas e interpretadas, de acuerdo con un modelo de doble sitio para la absorción de fármacos .

Estudios de Estabilidad

This compound se ha utilizado en estudios de estabilidad . Se desarrollaron y validaron dos métodos cromatográficos sensibles y selectivos para la determinación de this compound en presencia de sus productos de degradación . Se realizaron estudios de degradación forzada, utilizando HCl, NaOH y 3% H2O2 .

Tratamiento de Síntomas Menopaúsicos

This compound es un fármaco antipsicótico, utilizado en el tratamiento de los síntomas cardiovasculares y psicológicos asociados con la menopausia . Es N - [ (1-alil-2-pirrolidinil)metil]-5-sulfamoil-2-veretramida .

Estudios de Absorción de Fármacos

This compound se ha utilizado en estudios de absorción de fármacos . Se observó un fenómeno de doble pico en la farmacocinética de this compound después de la administración oral, lo que sugiere un modelo de doble sitio para la absorción de fármacos .

Estudios Farmacocinéticos Dependientes de la Dosis

This compound se ha utilizado en estudios farmacocinéticos dependientes de la dosis . This compound puro se utilizó sin purificación adicional en estos estudios .

Desarrollo de Métodos Cromatográficos

This compound se ha utilizado en el desarrollo de métodos cromatográficos . Se desarrollaron y validaron dos métodos cromatográficos sensibles y selectivos para la determinación de this compound en presencia de sus productos de degradación .

Mecanismo De Acción

Target of Action

Veralipride is a substituted benzamide antipsychotic with antidopaminergic action . It primarily targets dopamine D2 receptors and carbonic anhydrase (CA) isoforms . Dopamine D2 receptors are involved in a variety of neurological processes, including motor control, reward, and cognition. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .

In addition, this compound incorporates a primary sulfonamide moiety and has been found to exhibit potent inhibitory activity across all tested human carbonic anhydrase (hCA) isoforms, with the exception of hCA III . This suggests that this compound may interfere with the function of these enzymes, potentially affecting a variety of physiological processes.

Biochemical Pathways

These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and cognition .

Pharmacokinetics

It has been suggested that this compound exhibits a double peak in plasma concentrations after oral absorption, indicating a potential site-specific absorption mechanism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on dopamine D2 receptors and carbonic anhydrase isoforms. By inhibiting the action of dopamine, this compound can affect a variety of neurological processes. Its inhibitory effects on carbonic anhydrase isoforms may also have significant physiological implications .

Action Environment

These factors can include diet, lifestyle, exposure to toxins, and co-administration with other drugs

Safety and Hazards

Veralipride has been associated with serious side effects affecting the nervous system . These include depression, anxiety, sleep disorders, tremor, and tardive dyskinesia (an involuntary movement disorder which may be long-lasting or irreversible) . Due to these risks, it was withdrawn in several European countries in 2007 .

Direcciones Futuras

Veralipride was first authorized for use in 1979 but has never gained approval in the United States . Despite its effectiveness in treating vasomotor symptoms associated with menopause, its sale ceased due to the serious side effects it produced . In July 2007, the European Medicines Agency (EMA) recommended the withdrawal of marketing authorizations for this compound .

Propiedades

IUPAC Name |

2,3-dimethoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJXBGGBZJGVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66644-83-5 (mono-hydrochloride) | |

| Record name | Veralipride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046268 | |

| Record name | Veralipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66644-81-3 | |

| Record name | Veralipride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veralipride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veralipride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Veralipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veralipride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERALIPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7064109UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

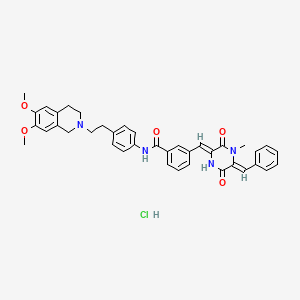

![3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B1683413.png)

![1-(3-Chlorophenyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B1683416.png)